Nemiralisib

Catalog No.
S536956
CAS No.
1254036-71-9
M.F
C26H28N6O
M. Wt
440.55
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nemiralisib

CAS Number

1254036-71-9

Product Name

Nemiralisib

IUPAC Name

2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole

Molecular Formula

C26H28N6O

Molecular Weight

440.55

InChI

InChI=1S/C26H28N6O/c1-17(2)32-10-8-31(9-11-32)16-19-14-28-26(33-19)22-12-18(13-25-23(22)15-29-30-25)20-4-3-5-24-21(20)6-7-27-24/h3-7,12-15,17,27H,8-11,16H2,1-2H3,(H,29,30)

InChI Key

MCIDWGZGWVSZMK-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=C6C=CNC6=CC=C5

Solubility

Soluble in DMSO

Synonyms

GSK2269557; GSK-2269557; GSK 2269557; Nemiralisib

Description

The exact mass of the compound Nemiralisib is 440.2325 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Cancer Treatment

    Nemiralisib's ability to inhibit PI3Kδ makes it a potential candidate for cancer therapy. Mutations in the PI3K pathway are implicated in various cancers, and nemiralisib has shown promise in preclinical studies for cancers like breast cancer, colorectal cancer, and some lymphomas []. Clinical trials are ongoing to evaluate its efficacy and safety in different cancer types [].

  • Autoimmune Diseases

    PI3Kδ also plays a role in immune cell function. Researchers are investigating nemiralisib's potential to treat autoimmune diseases where overactive immune response contributes to tissue damage. Studies are underway to assess its effectiveness in conditions like asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease [, ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Exact Mass

440.2325

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Gsk-2269557 free base

Dates

Modify: 2023-08-15
1: Begg M, Edwards CD, Hamblin JN, Pifani E, Wilson R, Gilbert J, Vitulli G, Mallett D, Morrell J, Hingle MI, Uddin S, Ehtesham F, Marotti M, Harell A, Newman C, Fernando D, Clark J, Cahn A, Hessel EM. Translation of inhaled drug optimization strategies into clinical pharmacokinetics and pharmacodynamics using GSK2292767A, a novel inhaled PI3Kδ inhibitor. J Pharmacol Exp Ther. 2019 Apr 2. pii: jpet.119.257311. doi: 10.1124/jpet.119.257311. [Epub ahead of print] PubMed PMID: 30940692.
2: Begg M, Wilson R, Hamblin JN, Montembault M, Green J, Deans A, Amour A, Worsley S, Fantom K, Cui Y, Dear G, Ahmad S, Kielkowska A, Clark J, Boyce M, Cahn A, Hessel EM. Relationship between pharmacokinetics and pharmacodynamic responses in healthy smokers informs a once daily dosing regimen for nemiralisib. J Pharmacol Exp Ther. 2019 Mar 18. pii: jpet.118.255109. doi: 10.1124/jpet.118.255109. [Epub ahead of print] PubMed PMID: 30886125.
3: Ino H, Wilson R, Terao T, Ogura H, Igarashi H, Cahn A, Numachi Y. Evaluation of the Safety, Tolerability, and Pharmacokinetics of GSK2269557 (Nemiralisib) Administered Via Dry Powder Inhaler to Healthy Japanese Subjects. Clin Pharmacol Drug Dev. 2019 Jan;8(1):78-86. doi: 10.1002/cpdd.614. Epub 2018 Oct 10. PubMed PMID: 30303626.
4: Khindri S, Cahn A, Begg M, Montembault M, Leemereise C, Cui Y, Hogg A, Wajdner H, Yang S, Robertson J, Hamblin JN, Ludwig-Sengpiel A, Kornmann O, Hessel EM. A Multicentre, Randomized, Double-Blind, Placebo-Controlled, Crossover Study To Investigate the Efficacy, Safety, Tolerability, and Pharmacokinetics of Repeat Doses of Inhaled Nemiralisib in Adults with Persistent, Uncontrolled Asthma. J Pharmacol Exp Ther. 2018 Dec;367(3):405-413. doi: 10.1124/jpet.118.249516. Epub 2018 Sep 14. PubMed PMID: 30217958.
5: Wilson R, Jarvis E, Montembault M, Hamblin JN, Hessel EM, Cahn A. Safety, Tolerability, and Pharmacokinetics of Single and Repeat Doses of Nemiralisib Administered via the Ellipta Dry Powder Inhaler to Healthy Subjects. Clin Ther. 2018 Aug;40(8):1410-1417. doi: 10.1016/j.clinthera.2018.06.011. Epub 2018 Jul 25. PubMed PMID: 30055824.

Explore Compound Types